Enantiomeric Configuration: (1R,2R) vs. (1S,2S) Diastereomeric Pair – Separate CAS Registry and Opposite Chiroptical Properties
The target compound (CAS 820231-62-7) possesses the (1R,2R) absolute configuration. Its enantiomer, N,N'-[(1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diyl]diacetamide, is registered under a distinct CAS number (820231-53-6) . The parent (1R,2R)-diamine is supplied with 99% enantiomeric excess (ee) , establishing a baseline for the stereochemical integrity of derivatives prepared from it. The (1S,2S) enantiomer is commercially available at 97% purity , confirming separate supply chains and non-interchangeability. Specific rotation values, while not publicly reported for the diacetamide, are expected to be equal in magnitude but opposite in sign between the two enantiomers.
| Evidence Dimension | Absolute configuration and enantiomeric purity |
|---|---|
| Target Compound Data | CAS 820231-62-7; (1R,2R) configuration; parent diamine supplied at 99% ee |
| Comparator Or Baseline | CAS 820231-53-6; (1S,2S) configuration; 97% purity (vendor specification) |
| Quantified Difference | Opposite absolute configuration; distinct CAS registry; 99% ee (parent diamine baseline, target) vs. 97% purity (comparator enantiomer vendor spec) |
| Conditions | Commercial vendor specifications for stereoisomeric purity; chiroptical methods (polarimetry, chiral HPLC) |
Why This Matters
Procurement of the incorrect enantiomer produces opposite asymmetric induction, compromising catalytic enantioselectivity or biological target recognition.
